molecular formula C14H22N4O2 B8732046 3,4-Bis(4-methyl-1-piperazinyl)-3-cyclobutene-1,2-dione

3,4-Bis(4-methyl-1-piperazinyl)-3-cyclobutene-1,2-dione

Cat. No. B8732046
M. Wt: 278.35 g/mol
InChI Key: DFZXXNQLNYBWCL-UHFFFAOYSA-N
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Patent
US04036828

Procedure details

A solution of 1.0 gram of 3,4-dimethoxy-3-cyclobutene-1,2-dione dissolved in 30 ml. of absolute ethanol is mixed with a solution of 1.4 grams of 1-methylpiperazine in 30 ml. of absolute ethanol. The resulting mixture is stirred and heated to reflux for 5 hours under an atmosphere of dry nitrogen. After concentration to approximately one-sixth the volume under reduced pressure, the reaction mixture is cooled and crystallization is induced by scratching. The resultant precipitate is filtered, washed with 0.5 ml. of absolute ethanol, and dried in a steam cabinet. The resulting, product, 3,4-bis(4-methyl-1-piperazinyl)-3-cyclobutene-1,2-dione is obtained as white crystals melting at about 189°-191° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:4](=O)[C:5](=[O:9])[C:6]=1[O:7]C.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C(O)C>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:3]2[C:6](=[O:7])[C:5](=[O:9])[C:4]=2[N:15]2[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(C(C1OC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours under an atmosphere of dry nitrogen
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to approximately one-sixth the volume under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is filtered
WASH
Type
WASH
Details
washed with 0.5 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of absolute ethanol, and dried in a steam cabinet

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(C(C1N1CCN(CC1)C)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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